molecular formula C4H11O4P B1201980 tert-Butyl phosphate CAS No. 2382-75-4

tert-Butyl phosphate

Cat. No.: B1201980
CAS No.: 2382-75-4
M. Wt: 154.1 g/mol
InChI Key: IRDFFAPCSABAGK-UHFFFAOYSA-N
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Description

tert-Butyl phosphate is an organophosphorus compound characterized by the presence of a tert-butyl group attached to a phosphate moiety. This compound is known for its stability and versatility in various chemical reactions and applications. It is commonly used in organic synthesis and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl phosphate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds as follows: [ \text{tert-Butyl alcohol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the careful addition of phosphorus oxychloride to tert-butyl alcohol under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyl alcohol and phosphoric acid.

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: this compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

    Hydrolysis: tert-Butyl alcohol and phosphoric acid.

    Oxidation: this compound oxide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

tert-Butyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl phosphate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. In industrial applications, its stability and reactivity make it an effective reagent for various chemical processes.

Comparison with Similar Compounds

tert-Butyl phosphate can be compared with other similar compounds such as:

    Tri(tert-butyl) phosphite: Similar in structure but with different reactivity and applications.

    Di-tert-butyl phosphate: Another related compound with distinct chemical properties.

    tert-Butyl phenyl phosphate: Used in different industrial applications compared to this compound.

Uniqueness: this compound is unique due to its stability and versatility in various chemical reactions. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

tert-butyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDFFAPCSABAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946616
Record name tert-Butyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-75-4
Record name tert-Butyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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